Dasotraline - 675126-05-3

Dasotraline

Catalog Number: EVT-384995
CAS Number: 675126-05-3
Molecular Formula: C16H15Cl2N
Molecular Weight: 292.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasotraline [(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine] is a potent inhibitor of dopamine and norepinephrine reuptake transporters. [ [] ] It acts as a dual monoamine reuptake inhibitor, primarily targeting dopamine transporters (DAT) and norepinephrine transporters (NET). [ [], [] ] Dasotraline is currently under investigation for its potential therapeutic role in addressing Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). [ [], [], [], [], [], [], [] ]

Future Directions

Future research directions for Dasotraline involve several crucial areas. Firstly, further investigation into its synthesis is necessary to develop more efficient and cost-effective methods for large-scale production. [ [] ] Secondly, a deeper understanding of its chemical reactivity and metabolic fate is essential for optimizing its pharmacokinetic properties and mitigating potential drug interactions. [ [] ]

Lisdexamfetamine

  • Compound Description: Lisdexamfetamine is a central nervous system stimulant. It is a prodrug that is converted to dextroamphetamine, which is a dopamine and norepinephrine reuptake inhibitor. Lisdexamfetamine is approved by the Food and Drug Administration (FDA) for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). [ [] ]
  • Compound Description: Atomoxetine is a non-stimulant medication used to treat ADHD. It works by selectively inhibiting the reuptake of norepinephrine in the prefrontal cortex. Unlike stimulants, atomoxetine has a lower risk of abuse and dependence. [ [] ]

Methylphenidate

    Oxazepam

    • Relevance: Oxazepam is combined with metyrapone to form EMB-001. [ [] ] While not directly related to dasotraline in terms of structure or target indication, the research on EMB-001 highlights the investigation of combination therapies targeting different stress-related mechanisms for treating substance use disorders. This approach may hold implications for future research exploring dasotraline in combination with other agents for various indications.

    Metyrapone

    • Relevance: Similar to oxazepam, metyrapone is part of the EMB-001 combination. [ [] ] It is not directly related to dasotraline, but its inclusion in EMB-001 emphasizes the investigation of medications targeting stress pathways for treating substance use disorders. This research direction might indirectly inform future studies exploring dasotraline's potential in similar or related areas, considering the role of stress response in conditions like ADHD and BED.
    Overview

    Dasotraline hydrochloride is a compound primarily recognized as a serotonin, norepinephrine, and dopamine reuptake inhibitor. It is currently under investigation for the treatment of several disorders, including binge eating disorder, adult attention hyperactivity disorder, and attention deficit hyperactivity disorder. The compound is classified within the category of psychoactive drugs due to its effects on neurotransmitter levels in the brain.

    Source and Classification

    Dasotraline hydrochloride, with the chemical identifier 1310676-34-6, is synthesized through various chemical processes that involve chiral compounds. It belongs to a class of medications known as reuptake inhibitors, which are utilized to enhance neurotransmitter availability in the synaptic cleft by inhibiting their reabsorption into neurons .

    Synthesis Analysis

    The synthesis of dasotraline hydrochloride involves several intricate steps. One established method begins with the preparation of chiral (S)-tetralone from racemic tetralone via chromatographic separation. This is followed by hydrolysis to yield (S)-tetralone, which is then transformed into a diastereomeric mixture of N-formyl amines. These are separated through chromatography to isolate the desired (1R,4S)-trans-diastereomer. The final step involves acidic hydrolysis to produce dasotraline as its hydrochloride salt .

    Technical Details:

    • Starting Material: Racemic tetralone
    • Key Steps:
      • Chromatographic separation of sulfinyl imine diastereomers
      • Hydrolysis to obtain (S)-tetralone
      • Formation and separation of N-formyl amines
      • Acidic hydrolysis to yield dasotraline hydrochloride .
    Molecular Structure Analysis

    Dasotraline has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:

    • Molecular Formula: C17_{17}H19_{19}Cl2_{2}N2_{2}O
    • Molecular Weight: Approximately 353.25 g/mol

    The stereochemistry of dasotraline is crucial for its biological activity, particularly its ability to selectively inhibit the reuptake of specific neurotransmitters .

    Chemical Reactions Analysis

    Dasotraline undergoes various chemical reactions that are essential for its synthesis and potential modification:

    • Oxidation: Involves adding oxygen or removing hydrogen, often using agents like potassium permanganate.
    • Reduction: Involves adding hydrogen or removing oxygen, commonly utilizing lithium aluminum hydride.
    • Substitution Reactions: These involve replacing one atom or group with another, which is significant in modifying the compound for different applications.
    Mechanism of Action

    Dasotraline exerts its pharmacological effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism increases the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on target neurons. The primary molecular targets include sodium-dependent transporters specific to dopamine, norepinephrine, and serotonin .

    Data on Mechanism:

    • Inhibition Effect: Increases neurotransmitter availability
    • Targets: Sodium-dependent transporters for dopamine and norepinephrine.
    Physical and Chemical Properties Analysis

    Dasotraline hydrochloride exhibits several notable physical and chemical properties:

    • Appearance: Typically exists as a white crystalline powder.
    • Solubility: Soluble in water and organic solvents like methanol and ethanol.
    • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

    Relevant Data:

    • Melting Point: Specific data not provided but generally falls within typical ranges for similar compounds.
    • pH Stability: The compound maintains stability across a pH range conducive to pharmaceutical formulations .
    Applications

    Dasotraline has several scientific applications:

    • Pharmaceutical Research: Used in developing new medications targeting neurotransmitter reuptake mechanisms.
    • Clinical Trials: Investigated for efficacy in treating attention deficit hyperactivity disorder and binge eating disorder.
    • Neuroscience Studies: Serves as a model compound to study neurotransmitter dynamics and their role in various biological processes .
    Pharmacological Profile of Dasotraline

    Molecular Structure and Chemical Properties

    Dasotraline (chemical name: (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine) is a novel synthetic organic compound with the molecular formula C₁₆H₁₅Cl₂N and a molecular weight of 292.20 g/mol [5] [8]. Structurally, it is a stereoisomer of desmethylsertraline (an active metabolite of the antidepressant sertraline), but is not itself a sertraline metabolite [4] [9]. The compound features a chiral center with specific (1R,4S) configuration that confers its pharmacological activity. Its lipophilicity (XLogP ≈4.75) and topological polar surface area (26.02 Ų) contribute to its blood-brain barrier permeability and pharmacokinetic profile [8]. The compound exhibits moderate water solubility in its hydrochloride salt form (CAS 675126-08-6), which enhances bioavailability [7].

    Table 1: Fundamental Chemical Properties of Dasotraline

    PropertyValue
    IUPAC Name(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
    Molecular FormulaC₁₆H₁₅Cl₂N
    Molecular Weight292.20 g/mol
    CAS Number (free base)675126-05-3
    Hydrogen Bond Donors1 (amine group)
    Hydrogen Bond Acceptors1 (amine group)
    Rotatable Bonds1
    XLogP4.75
    ChEMBL IdentifierCHEMBL3301595

    Mechanism of Action: Triple Monoamine Reuptake Inhibition (SNDRI)

    Dasotraline functions as a balanced triple monoamine reuptake inhibitor, targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with nanomolar affinity [1] [7]. This simultaneous inhibition elevates synaptic concentrations of all three neurotransmitters, distinguishing it from selective reuptake inhibitors. The balanced SNDRI profile emerges from its distinct binding kinetics at each transporter rather than absolute selectivity.

    Dopamine Transporter (DAT) Binding Dynamics

    Dasotraline demonstrates high-affinity binding to human DAT with IC₅₀ values ranging from 3-4 nM in in vitro radiometric functional uptake studies [1] [7]. In vivo studies reveal dose-dependent DAT occupancy: intravenous administration (0.2 mg/kg) in baboons displaced radiotracer binding by 87%, while mouse ex vivo studies established a total plasma concentration TO₅₀ (50% transporter occupancy) of 32 ng/mL [1] [3]. The compound exhibits slow brain entry kinetics, requiring 15-22 minutes for half-maximal DAT occupancy after IV administration—significantly slower than methylphenidate's 2-3 minutes [3]. This prolonged binding dynamic underlies dasotraline's sustained neurochemical effects without rapid dopamine surges.

    Norepinephrine Transporter (NET) Affinity

    Dasotraline potently inhibits human NET with IC₅₀ values of 4-6 nM [1] [7]. In vivo, it achieves 50% NET occupancy (TO₅₀) at plasma concentrations of 109 ng/mL in mice [1]. Microdialysis studies in rat prefrontal cortex demonstrate dasotraline induces sustained (>4 hours) norepinephrine elevation with region-specific potency exceeding serotonin effects [1]. Clinical pharmacodynamic assessments confirm NET inhibition through dose-dependent reductions in the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG), serving as a functional biomarker [6].

    Serotonin Transporter (SERT) Modulation

    Compared to DAT and NET, dasotraline exhibits weaker SERT affinity (IC₅₀ = 11-15 nM) [1] [7]. Baboon SPECT imaging showed only 20% SERT displacement following IV dasotraline administration (0.2 mg/kg) [1]. This preferential inhibition profile—DAT > NET > SERT—positions dasotraline as a dopamine/norepinephrine-predominant reuptake inhibitor rather than a balanced triple agent. The relatively modest SERT inhibition may explain its limited serotonergic side effects compared to SSRIs.

    Table 2: Comparative Transporter Pharmacology of Dasotraline

    TransporterIn Vitro IC₅₀ (nM)In Vivo TO₅₀ (ng/mL)Biological Effect
    DAT3-4 [1] [7]32 [1]Sustained dopamine elevation in striatum (>4 hours) [1]
    NET4-6 [1] [7]109 [1]Sustained norepinephrine elevation in prefrontal cortex (>4 hours) [1]
    SERT11-15 [1] [7]276 [1]Minimal displacement (20%) in baboon SPECT studies [1]

    Pharmacodynamics: Receptor Occupancy and Neurotransmitter Flux

    Dasotraline exhibits distinctive pharmacodynamic properties characterized by slow receptor-binding kinetics and prolonged neurotransmitter modulation. Positron emission tomography (PET) imaging in non-human primates reveals dasotraline achieves striatal DAT occupancies of 54% (0.1 mg/kg IV) and 68% (0.2 mg/kg IV) [3]. The time required for half-maximal synaptic dopamine elevation (88 minutes) is significantly slower than methylphenidate (23 minutes) even following intravenous administration [3]. This slow onset profile correlates with its reduced abuse potential compared to psychostimulants with rapid dopamine flux alterations.

    Microdialysis studies demonstrate dasotraline produces region-specific neurotransmitter effects: it preferentially increases dopamine in the striatum and norepinephrine in the prefrontal cortex [1]. The elevation persists beyond 4 hours post-administration, contrasting sharply with the rapid peak and decline produced by agents like methylphenidate or d-amphetamine. This sustained effect stems from dasotraline's prolonged transporter occupancy rather than presynaptic neurotransmitter release. The relationship between transporter occupancy and neurochemical response is nonlinear, with maximal dopamine increases occurring at submaximal DAT occupancy—indicating significant signal amplification downstream of initial binding events [3] [10].

    Pharmacokinetics: Absorption, Metabolism, and Elimination

    Dasotraline displays unique pharmacokinetic properties characterized by slow absorption, extensive metabolism, and prolonged elimination. Following oral administration in humans, absorption is gradual with time to maximum plasma concentration (Tₘₐₓ) occurring at 10-12 hours [4] [6]. The mean apparent elimination half-life ranges from 47-77 hours, requiring approximately 10 days of daily dosing to reach steady-state plasma concentrations [6]. This extended half-life supports once-daily dosing with minimal peak-trough fluctuations.

    Table 3: Key Pharmacokinetic Parameters in Humans

    ParameterValueStudy Details
    Tₘₐₓ10-12 hours [4] [6]Single oral dose (6-8 mg)
    Elimination t₁/₂47-77 hours [4] [6]Multiple-dose studies
    Time to steady-state~10 days [6]Once-daily dosing regimen
    Apparent clearanceDose-dependent (saturable) [6]Population PK modeling (0.2-36 mg doses)
    Recovery of dose90.7% (68.3% urine, 22.4% feces) [4]Radiolabeled study over 35 days

    Metabolism occurs primarily via oxidation and subsequent phase II conjugation [4]. A human radiolabeled ADME study identified eight metabolites through oxidation pathways: (1) amine oxidation to oxime (M41) followed by sulfation (M42) or glucuronidation (M43); (2) N-hydroxylation with glucuronidation (M35); (3) oxidative deamination to (S)-tetralone; (4) mono-oxidation of (S)-tetralone with glucuronidation (M31A, M32); and (5) N-acetylation to (1R,4S)-acetamide (M102) [2] [4]. Unchanged dasotraline accounts for only 8.59% of total plasma radioactivity, while the sulfate conjugate M42 (60.1%) and glucuronide M43 (15.0%) represent the predominant circulating metabolites [4]. These metabolites are pharmacologically inactive at therapeutic concentrations and pose no significant safety concerns [4].

    Table 4: Major Metabolic Pathways and Metabolite Distribution

    Metabolic PathwayKey MetabolitesRelative Abundance (% Plasma Radioactivity)Excretion Route
    Amine oxidation + sulfationM4260.1% [4]Urine (primary)
    Amine oxidation + glucuronidationM4315.0% [4]Urine
    N-hydroxylation + glucuronidationM35Trace (MS detectable) [4]Urine
    Oxidative deamination(S)-tetraloneNot quantified in plasma [4]Urine and feces
    N-acetylationM102Not quantified in plasma [4]Feces

    Elimination occurs through both renal and hepatic routes. Over 35 days post-administration, 68.3% of the administered radioactive dose is excreted in urine and 22.4% in feces, totaling 90.7% recovery [2] [4]. The long elimination half-life reflects slow dissociation from monoamine transporters and extensive tissue distribution rather than impaired clearance mechanisms. Population pharmacokinetic modeling indicates saturable (nonlinear) elimination at therapeutic doses, contributing to its dose-proportional exposure within the clinical range (4-8 mg/day) [6].

    Properties

    CAS Number

    675126-05-3

    Product Name

    Dasotraline

    IUPAC Name

    (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

    Molecular Formula

    C16H15Cl2N

    Molecular Weight

    292.2 g/mol

    InChI

    InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1

    InChI Key

    SRPXSILJHWNFMK-MEDUHNTESA-N

    SMILES

    C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N

    Synonyms

    4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
    dasotraline

    Canonical SMILES

    C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N

    Isomeric SMILES

    C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.